Product packaging for 4',2-Difluorobiphenyl-5-amine(Cat. No.:)

4',2-Difluorobiphenyl-5-amine

Cat. No.: B13933118
M. Wt: 205.20 g/mol
InChI Key: MELRPQSQRVISCS-UHFFFAOYSA-N
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Description

4',2-Difluorobiphenyl-5-amine is a valuable fluorinated aromatic amine intermediate designed for medicinal chemistry and drug discovery research. Its core structure is a key synthon in the synthesis of various biologically active molecules, particularly in the development of novel heterocyclic compounds. Research indicates that analogous difluorobiphenyl-based scaffolds are prominent in constructing diarylpyrimidine (DAPY) derivatives, which are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . These compounds leverage the fluorine atoms and the biphenyl system to enhance binding affinity and metabolic stability . Furthermore, the amine functionality provides a critical handle for further derivatization, allowing researchers to incorporate this moiety into larger, more complex target structures. Similar molecular frameworks have been utilized in the synthesis of pyrimidine derivatives evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against specific cell lines . The strategic incorporation of fluorine atoms is a common tactic in lead optimization, as it can influence a compound's lipophilicity, metabolic profile, and overall potency . This compound is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2N B13933118 4',2-Difluorobiphenyl-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

4-fluoro-3-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(15)5-6-12(11)14/h1-7H,15H2

InChI Key

MELRPQSQRVISCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)N)F)F

Origin of Product

United States

Synthetic Methodologies for 4 ,2 Difluorobiphenyl 5 Amine and Its Precursors

Foundational Synthetic Pathways to Biphenyl (B1667301) Amine Scaffolds

The construction of biphenyl amine scaffolds, such as 4',2-difluorobiphenyl-5-amine, is a cornerstone of modern organic synthesis, with applications spanning medicinal chemistry and materials science. The methodologies employed are diverse, ranging from powerful palladium-catalyzed cross-coupling reactions to traditional arylation and amination techniques. These strategies offer chemists the flexibility to assemble complex molecular architectures with precision and efficiency.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of biphenyl amines. These methods are prized for their high efficiency, functional group tolerance, and the ability to create complex molecules under relatively mild conditions.

The Suzuki-Miyaura coupling is a premier method for forging the aryl-aryl bond that forms the biphenyl backbone. nih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its corresponding ester. gre.ac.uk The versatility of this reaction allows for the synthesis of a wide array of substituted biphenyls. mdpi.com For instance, the synthesis of 2',4'-difluoro-4-biphenylylacetic acid, a related biphenyl derivative, utilizes a modified Gomberg reaction to create the 2,4-difluorobiphenyl (B1582794) core, which can then be further functionalized. prepchem.com

In a typical Suzuki-Miyaura reaction, a palladium catalyst, often in the form of Pd(PPh₃)₄ or Pd(OAc)₂, is used in the presence of a base, such as sodium carbonate or potassium carbonate. liv.ac.uk The reaction is commonly carried out in a solvent system like a mixture of toluene, ethanol, and water. gre.ac.uk The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. rdd.edu.iq

A key advantage of the Suzuki-Miyaura coupling is its compatibility with a wide range of functional groups, making it suitable for the synthesis of complex molecules. The reaction conditions can often be tuned to achieve high yields and selectivity. gre.ac.uk

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)
2-Bromobenzonitrile(4-(tert-Butoxycarbonyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water55
Bromobenzene(4-(tert-Butoxycarbonyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water89
2-Bromophenyl-diphenylphosphine oxide2-Bromophenyl boronic acidPd(OAc)₂/PPh₃-Dioxane5

Data sourced from various synthetic procedures and research articles. gre.ac.ukliv.ac.uk

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a direct and efficient method for C-N bond formation. uwindsor.cawikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with diverse aryl partners. rsc.orgresearchgate.net

The catalytic system for Buchwald-Hartwig amination typically consists of a palladium precursor, a phosphine ligand, and a base. uwindsor.ca The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. rsc.org Sterically hindered and electron-rich ligands often provide the best results. researchgate.net The reaction mechanism is thought to involve the oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the aryl amine product. uwindsor.ca

This methodology is particularly valuable for late-stage functionalization in the synthesis of complex molecules. For example, a pre-formed biphenyl halide could be directly aminated to introduce the desired amine group.

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentFunctionExamples
Palladium PrecursorSource of the active catalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes the catalyst and facilitates the reactionXantphos, BINAP, DPPF
BaseDeprotonates the amineNaOtBu, K₂CO₃, Cs₂CO₃
SolventDissolves reactants and influences reactivityToluene, Dioxane, THF

Information compiled from reviews and research articles on Buchwald-Hartwig amination. uwindsor.cawikipedia.org

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also employed for the construction of biphenyl skeletons. These include the Stille coupling, which utilizes organotin reagents, and the Negishi coupling, which employs organozinc reagents. nih.gov While these methods are highly effective, the toxicity and handling of the organometallic reagents can be a concern. nih.gov

More recently, palladium-catalyzed C-H activation/arylation reactions have emerged as a powerful strategy. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach to biphenyl synthesis. lookchem.com

Classical Arylation and Amination Routes

While modern cross-coupling reactions are often the methods of choice, classical arylation and amination techniques remain relevant, particularly for specific applications and large-scale synthesis.

The diazotization of an aromatic amine, followed by a coupling reaction, is a long-established method for forming aryl-aryl bonds. google.com The Gomberg-Bachmann reaction, for example, involves the treatment of a diazonium salt with an aromatic compound, often in a two-phase system. prepchem.com This reaction proceeds through a radical mechanism. google.com

A related and often higher-yielding procedure is the Meerwein arylation, which also utilizes a diazonium salt. In some variations, copper or a copper salt is used as a catalyst. google.com An improved procedure operating under acidic conditions can significantly increase yields, making it a more attractive option. google.com For instance, the synthesis of 2,4-difluorobiphenyl has been achieved by diazotizing 2,4-difluoroaniline (B146603) and coupling the resulting diazonium salt with benzene (B151609). prepchem.comgoogle.com

The "one-pot" synthesis of biphenyls from aromatic amines via a palladium-catalyzed reaction with arylboronic acids in a diazotization solution has also been developed. google.com This approach combines the diazotization step with a Suzuki-like coupling, offering a more streamlined process. google.com

Table 3: Comparison of Biphenyl Synthesis Methods

MethodKey ReagentsMechanismAdvantagesDisadvantages
Suzuki-Miyaura CouplingAryl halide, Arylboronic acid, Pd catalyst, BaseCatalytic cycleHigh yield, Functional group toleranceRequires pre-functionalized starting materials
Buchwald-Hartwig AminationAryl halide, Amine, Pd catalyst, Ligand, BaseCatalytic cycleDirect C-N bond formation, Broad scopeLigand sensitivity, Potential for side reactions
Gomberg-Bachmann ReactionDiazonium salt, Aromatic compoundRadicalSimple procedureOften low yields, Formation of byproducts
Acid-Catalyzed Diazonium CouplingDiazonium salt, Aromatic compound, Acid, Copper catalystIonicHigher yields than Gomberg-BachmannRequires stoichiometric reagents

This table provides a general comparison of the discussed synthetic methods.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as amines, onto an aromatic ring. The reaction is contingent on the aromatic ring being electron-poor, a condition often met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. masterorganicchemistry.com

The mechanism proceeds via a two-step addition-elimination pathway. Initially, the nucleophile attacks the carbon atom bearing the leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For fluorinated aromatics, the fluorine atoms themselves can serve as excellent leaving groups, a consequence of the high electronegativity of fluorine which polarizes the carbon-fluorine bond. In fact, the typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com The high electronegativity of fluorine also serves to activate the ring towards nucleophilic attack. A potential SNAr route to a precursor for this compound could involve the reaction of an amine with a highly activated difluorinated aromatic system, such as one containing nitro groups.

A noteworthy advancement is the development of directed SNAr (dSNAr) reactions. In one study, an ortho-iodobenzamide was shown to react specifically at the ortho position with an amine nucleophile without the need for a strong electron-withdrawing group on the substrate, expanding the utility of this reaction class. rsc.org

Tailored Synthesis of this compound

The specific architecture of this compound, with its defined substitution pattern, demands synthetic approaches that offer high levels of control. This involves building the biphenyl core and introducing the amine group with precise regioselectivity.

Regioselective Functionalization of Fluorinated Phenyl Systems

Achieving the correct substitution pattern on the biphenyl scaffold is paramount. The synthesis generally relies on the regioselective functionalization of two separate fluorinated phenyl rings, followed by a cross-coupling reaction to form the central C-C bond.

Strategies for regioselective functionalization include:

Directed Ortho-Metalation (DoM): This technique uses a directing group on the aromatic ring to guide a strong base, such as lithium diisopropylamide (LDA), to deprotonate a specific ortho position. The resulting organometallic species can then be quenched with an electrophile to install a desired functional group.

Halogen-Dance Reactions and Metalation: Halogenated aromatic compounds, such as 5-bromo-2-chloro-1,3-difluorobenzene, are valuable precursors. The electronic properties of the halogen and fluorine substituents can be exploited to direct metalation or subsequent coupling reactions to specific sites.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful tool for forming the biphenyl bond. This typically involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.net For the synthesis of this compound, a plausible route involves coupling a (2-fluorophenyl)boronic acid derivative with a halogenated 4-fluoroaniline (B128567) or a protected/precursor equivalent (e.g., a nitro-analogue). The inherent electronic effects of the fluorine substituents play a critical role in guiding the regiochemical outcome of these reactions.

Multi-Component Reactions for Integrated Synthesis of Derivatives

Multi-Component Reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. tcichemicals.comorganic-chemistry.org

While a direct MCR for this compound is not prominently documented, MCRs are instrumental in the synthesis of its complex derivatives. For instance, classical MCRs like the Biginelli or Hantzsch reactions can utilize aldehydes or ketones derived from the title compound to construct diverse heterocyclic scaffolds. tcichemicals.commdpi.com The synthesis of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, a related structure, involves a final cyclocondensation step between a chalcone (B49325) precursor and guanidine, which is characteristic of a three-component reaction leading to a dihydropyrimidine (B8664642) derivative. researchgate.netijaerd.org

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and selectivity in the synthesis of this compound is achieved through the systematic optimization of reaction conditions. numberanalytics.com This is particularly crucial for catalytic cross-coupling steps, where multiple parameters can influence the outcome.

The choice of catalyst and associated ligands is a determining factor in the success of C-C and C-N bond-forming reactions, such as the Suzuki or Buchwald-Hartwig couplings.

Catalyst: Palladium complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently used for Suzuki couplings, while copper catalysts such as CuI are employed for Ullmann-type C-N couplings. nih.gov

Ligands: Ligands are critical for stabilizing the metal center, enhancing its catalytic activity, and influencing selectivity. numberanalytics.com The choice of ligand, from simple phosphines to more complex Buchwald-type biarylphosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs), can dramatically alter reaction efficiency. numberanalytics.com In copper-catalyzed aminations, N,N'-dimethylethylenediamine (DMEDA) has been shown to be an effective ligand. nih.gov

The following table, based on general principles of reaction optimization, illustrates how catalyst and ligand selection can be systematically varied to improve product yield in a hypothetical cross-coupling reaction. nih.gov

Table 1: Illustrative Optimization of a Cross-Coupling Reaction
EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (5)None<10
2Pd(OAc)₂ (5)PPh₃ (10)45
3Pd₂(dba)₃ (2.5)SPhos (10)78
4Pd₂(dba)₃ (2.5)XPhos (10)92

The reaction environment, encompassing the solvent, base, and temperature, must be carefully controlled to ensure optimal performance.

Solvent: The solvent's polarity and aprotic or protic nature can significantly impact reactant solubility and catalyst stability. Common solvents for cross-coupling reactions include polar aprotic options like DMF, THF, DMA, and toluene. researchgate.netnih.gov In one study of a regioselective palladium-catalyzed coupling, dimethyl phthalate (B1215562) (DMP) was identified as the optimal solvent, highlighting that less common solvents can sometimes provide superior results. researchgate.net

Base: An appropriate base is required to facilitate key steps in the catalytic cycle, such as the transmetalation in Suzuki reactions or the deprotonation of the amine in Buchwald-Hartwig reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used. nih.gov

Temperature: Reaction temperature directly affects the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to catalyst decomposition or the formation of side products. Optimization is often required to find a balance. researchgate.netnih.gov

The table below demonstrates the effect of varying solvent and base on reaction yield, based on data from a copper-catalyzed amination study. nih.gov

Table 2: Effect of Solvent and Base on a Cu-Catalyzed Amination
EntrySolventBaseYield (%)
1DMFK₂CO₃0
2DMSOK₂CO₃0
3TolueneK₂CO₃64
4TolueneCs₂CO₃55
5ToluenetBuOK48

Synthesis of Key Intermediates and Advanced Precursors

The successful synthesis of this compound is contingent on the efficient preparation of its constituent building blocks. These precursors, typically halogenated and nitrated benzene derivatives, are meticulously assembled to facilitate the final coupling and amination steps.

Preparation of Halogenated Difluorobiphenyl Building Blocks

The construction of the halogenated difluorobiphenyl core is a critical phase in the synthesis of this compound. This is most commonly achieved through a Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. lookchem.comresearchgate.netfujifilm.com

A plausible and widely adopted strategy involves the coupling of a nitrated aryl halide with a fluorinated phenylboronic acid. For instance, the synthesis of the precursor 4',2-difluoro-5-nitrobiphenyl can be accomplished by reacting 4-bromo-2-fluoro-1-nitrobenzene (B105774) with (4-fluorophenyl)boronic acid. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. researchgate.net The subsequent reduction of the nitro group, for example using stannous chloride or catalytic hydrogenation, yields the target this compound. reddit.com

An alternative approach involves the Ullmann reaction, which is particularly useful for synthesizing acetyl-substituted difluorobiphenyl amines. In one documented synthesis, 2,4-difluoroiodobenzene (B1295311) was reacted with 4-bromo-3-nitroacetophenone under Ullmann conditions to produce 4-acetyl-2',4'-difluoro-2-nitrobiphenyl. reddit.com This intermediate was then reduced with stannous chloride to give 4-acetyl-2-amino-2',4'-difluorobiphenyl. reddit.com

The synthesis of the necessary boronic acid precursors is also a key consideration. For example, 4-amino-3-fluorophenylboronic acid can be synthesized from 4-bromo-2-fluoroaniline. This process involves the protection of the amine group, followed by a lithium-bromine exchange and subsequent reaction with a borate (B1201080) ester, such as trimethyl borate, and finally deprotection. lookchem.com

Table 1: Synthesis of Halogenated Difluorobiphenyl Precursors
Starting Material 1Starting Material 2Reaction TypeCatalyst/ReagentsProductYieldReference
4-Bromo-2-fluoro-1-nitrobenzene(4-Fluorophenyl)boronic acidSuzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃4',2-Difluoro-5-nitrobiphenylHigh researchgate.net
2,4-Difluoroiodobenzene4-Bromo-3-nitroacetophenoneUllmann CondensationCopper4-Acetyl-2',4'-difluoro-2-nitrobiphenyl- reddit.com
4-Bromo-2-fluoroanilinen-BuLi, Trimethyl borateBorylation-4-Amino-3-fluorophenylboronic acid47% lookchem.com
2-ChloronitrobenzeneBis(3,4-difluorophenyl)boronic acidSuzuki Coupling5% Pd/C, TBAB, NaOH3',4'-Difluoro-2-nitrobiphenyl95% google.com

Derivatization of Amine Functionality in Pre- and Post-Coupling Steps

The amine group of this compound and its precursors is a versatile handle for further molecular elaboration. Derivatization can be performed either on the aniline (B41778) precursors before the biphenyl core is formed or on the final biphenylamine product. Common derivatization reactions include acylation, sulfonylation, and alkylation. smolecule.combeilstein-journals.orgscirp.org

Acylation is a frequently employed method to introduce amide functionalities. This is typically achieved by reacting the amine with an acyl chloride, such as acetyl chloride or benzoyl chloride, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. niscpr.res.indoubtnut.compearson.com For example, the reaction of an aminobiphenyl with acetyl chloride would yield the corresponding acetamide. The use of fluorinated acylating agents, such as trifluoroacetic anhydride, can also be employed to introduce fluorinated acyl groups. scirp.org

Sulfonylation introduces a sulfonamide group, which can alter the electronic and steric properties of the molecule. This is generally carried out by reacting the amine with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base. beilstein-journals.org Recent studies have shown that DMAP (4-dimethylaminopyridine) can be an effective catalyst for the sulfonylation of amines, particularly in solid-phase synthesis. beilstein-journals.org

Alkylation of the amine group can be achieved through various methods, including reductive amination or reaction with alkyl halides. For instance, N-methylation of a primary amine can be accomplished by reaction with paraformaldehyde followed by reduction with sodium borohydride. lookchem.com

These derivatization reactions can be performed on the aniline starting materials prior to the Suzuki or Ullmann coupling. This pre-coupling derivatization strategy can be advantageous if the derivatized functional group is incompatible with the coupling reaction conditions or if it influences the regioselectivity of the coupling. Conversely, post-coupling derivatization on the final this compound allows for the direct modification of the target molecule.

Table 2: Examples of Amine Derivatization Reactions
Amine SubstrateReagentReaction TypeConditionsProduct TypeReference
Primary/Secondary AmineAcetyl ChlorideAcylationPyridine, ΔAcetamide doubtnut.com
Primary/Secondary AmineBenzoyl ChlorideAcylationBaseBenzamide researchgate.net
Primary Amineo-NBS-Cl, DMAPSulfonylationNMP, rtSulfonamide beilstein-journals.org
2-Fluoro-5-nitroanilineParaformaldehyde, NaBH₄N-MethylationNaOMe, Methanol (B129727), rtN-Methyl-2-fluoro-5-nitroaniline lookchem.com
Primary/Secondary AmineAcyl ChlorideAcylationOrganic Solvent, -20 to 25 °CAcylated Amine google.com

Chemical Reactivity and Transformation Pathways of 4 ,2 Difluorobiphenyl 5 Amine

Reaction Mechanisms Involving the Aromatic Amine Moiety

The primary amino group (-NH₂) attached to the biphenyl (B1667301) scaffold is a versatile functional group, capable of acting as a nucleophile and directing electrophilic substitution on the aromatic ring to which it is attached.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with a variety of electrophilic partners.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nitrogen of 4',2-Difluorobiphenyl-5-amine is expected to readily undergo acylation, alkylation, and sulfonylation.

Acylation: In a reaction with acylating agents such as acyl chlorides or anhydrides, the corresponding N-acylated product, an amide, would be formed. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield N-(4',2'-difluoro-[1,1'-biphenyl]-3-yl)acetamide. Such reactions are fundamental in organic synthesis for the protection of amine groups or for the construction of more complex molecules. scirp.orgrsc.org

Alkylation: Direct alkylation of primary aromatic amines with alkyl halides is often challenging due to the potential for overalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. acs.org To achieve selective mono-alkylation, indirect methods like reductive amination are often preferred. rsc.org Alternatively, methods using specific reagents like cesium bases in anhydrous solvents have been developed to promote selective mono-N-alkylation of primary amines under mild conditions. nih.gov

Sulfonylation: The reaction of the amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding sulfonamide. libretexts.org This reaction is crucial for the synthesis of sulfa drugs and other biologically active compounds. The sulfonylation of aromatic amines can proceed efficiently under solvent-free conditions or with the use of catalysts. libretexts.org

Table 1: Predicted Nucleophilic Reactions of the Amino Group

Reaction Type Reagent Example Predicted Product Name
Acylation Acetyl Chloride N-(4',2'-difluoro-[1,1'-biphenyl]-3-yl)acetamide
Alkylation Methyl Iodide N-methyl-4',2'-difluoro-[1,1'-biphenyl]-3-amine (potential for overalkylation)
Condensation Reactions and Imine Formation

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). uliege.be This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. rsc.orguwindsor.ca

The reaction of this compound with an aldehyde or ketone would proceed through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. rsc.org The pH must be carefully controlled, as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to protonate the hydroxyl group of the intermediate to facilitate its removal as water. google.com The formation of imines is a key step in the synthesis of many heterocyclic compounds and is a common reaction in biological systems.

Electrophilic Aromatic Substitution on the Biphenyl System

The substituents on the biphenyl rings—the amino group and the two fluorine atoms—dictate the position of any further electrophilic aromatic substitution reactions. The amino group is a powerful activating, ortho-, para-directing group. The fluorine atoms are deactivating but are also ortho-, para-directing.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. google.com It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uvm.edu While a primary amine itself is not an effective DMG due to its acidic protons, it can be converted into a potent DMG, such as an amide (e.g., -NHBoc, -NHPiv) or a tertiary amine. google.comimperial.ac.ukacs.org

For this compound, the amino group would first need to be protected/converted into a suitable DMG, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) to form the N-Boc derivative. Subsequent treatment with a strong base like tert-butyllithium (B1211817) would be expected to direct lithiation to the positions ortho to the DMG on the same phenyl ring. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. researchgate.netnih.gov

Halogenation and Nitration Studies

Further electrophilic substitution on the aromatic rings of this compound would be governed by the combined directing effects of the existing substituents.

Halogenation: The amino group is a strong activating group and will direct incoming electrophiles (like Br⁺ from Br₂/FeBr₃) primarily to the ortho and para positions relative to itself. Given that the para position is occupied by the other phenyl ring, substitution would be expected at the positions ortho to the amine (C4 and C6). The fluorine atoms are deactivating, making the rings less reactive than benzene (B151609), but they also direct ortho and para. The interplay of these effects would determine the final regiochemical outcome. Halogenation of substituted biphenyls is a common method for producing precursors for various industrial applications. mdpi.comwikipedia.org

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. Due to the powerful activating and directing effect of the amino group, nitration would be expected to occur at the ortho positions (C4, C6) on the amine-bearing ring. However, nitration of anilines under strong acid conditions can be complicated by the protonation of the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. To avoid this, the amino group is often first acylated to form an amide, which is still an ortho-, para-directing group but is less activating and less basic, allowing for a more controlled reaction. Subsequent hydrolysis of the amide reveals the nitrated amine.

Reactivity Influenced by Fluorine Substituents

The two fluorine atoms are pivotal in defining the chemical character of this compound. Their strong electronegativity introduces significant electronic effects that modulate the reactivity of the aromatic rings.

The fluorine atoms on the biphenyl scaffold exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic rings, a phenomenon that has significant consequences for the molecule's reactivity.

Ring Activation in Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (NAS). By pulling electron density away from the carbon atoms, the fluorine substituents make the ring more susceptible to attack by nucleophiles. This is a common feature in polyfluorinated aromatic compounds.

The table below summarizes the electronic influence of typical substituents found on biphenyl rings, providing context for the effects seen in this compound.

SubstituentInductive Effect (-I)Mesomeric/Resonance Effect (+M/-M)Overall Effect on Ring for SEAr
-F (Fluorine)Strongly Electron-WithdrawingWeakly Electron-DonatingDeactivating
-NH₂ (Amine)Weakly Electron-WithdrawingStrongly Electron-DonatingActivating
-NO₂ (Nitro)Strongly Electron-WithdrawingStrongly Electron-WithdrawingStrongly Deactivating
-CF₃ (Trifluoromethyl)Strongly Electron-WithdrawingNoneStrongly Deactivating

Regioselectivity refers to the preference for a reaction to occur at one position over another. iupac.orgddugu.ac.in In this compound, the interplay between the amino and fluoro substituents directs the outcome of substitution reactions.

Electrophilic Reactions: The -NH₂ group is a powerful ortho, para-director. saskoer.ca It will direct incoming electrophiles to the positions ortho and para to it. In the case of this compound, the positions ortho to the amine are C4 and C6, and the para position is already part of the biphenyl linkage. The fluorine at C2' and the fluorine at C4' will also influence regioselectivity, generally directing meta to themselves due to their electron-withdrawing nature, although they are considered ortho, para-directors with deactivating properties due to lone pair donation. saskoer.ca The directing effect of the potent amino group is expected to dominate, favoring substitution at C4 and C6 on the amine-bearing ring. Computational tools can predict the most likely sites for electrophilic attack by identifying the most nucleophilic centers in the molecule. rsc.org

Nucleophilic Reactions: In nucleophilic aromatic substitution, the fluorine atoms not only activate the ring but also serve as potential leaving groups. The presence of these electron-withdrawing groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the substitution. Reactions involving the displacement of a fluorine atom by a nucleophile are a known transformation for fluorinated aromatics.

Transformations of the Biphenyl Core

The robust biphenyl structure of this compound can undergo transformations under specific conditions, altering the fundamental carbon skeleton.

The amino group of this compound is susceptible to oxidation. Oxidative coupling of arylamines is a known method for synthesizing azo compounds. nih.gov This transformation can be achieved using various photocatalysts, where both electron-rich and electron-deficient amines can be coupled, often in the presence of oxygen. nih.gov The reaction typically proceeds through an amine radical coupling mechanism, forming a hydrazoaromatic intermediate which is then further oxidized to the final azoaromatic product. nih.govresearchgate.net While not specifically detailed for this compound, it is expected to undergo similar transformations. The general mechanism involves the oxidation of the amine to form an imine, which can then couple. researchgate.netorientjchem.org

Potential Oxidative Coupling Products of Aryl Amines
Reactant TypeReactionTypical ProductReference
Primary Aryl AmineOxidative Homo-CouplingSymmetrical Azo Compound nih.gov
Primary Aryl Amine + AlcoholOxidative Cross-CouplingImine/Amide researchgate.net

While the amine group itself is already in a reduced state, the biphenyl core and the fluorine substituents can be involved in reductive processes. A key reaction related to the synthesis of this compound is the reduction of a nitro group. For instance, the reduction of precursor compounds like 4,4'-dinitro-2,2'-difluorobiphenyl using agents such as hydrogen gas with a palladium catalyst is a common method to produce the corresponding diamine.

More complex reductive pathways can involve organometallic intermediates. For example, the reductive elimination from metal centers, such as gold(III) or platinum(IV), is a fundamental step in many cross-coupling reactions used to form biphenyls. nih.govacs.org In these processes, two aryl groups attached to a metal center are joined together, and the metal is reduced. While this is often part of the synthesis of the biphenyl, similar mechanisms could be involved in transformations of the biphenyl core if it were to be incorporated into an organometallic complex. For example, studies on the reductive elimination of 4,4'-difluorobiphenyl (B165722) from gold(III) and platinum(IV) complexes have been conducted, providing insight into the C-C bond-forming process. nih.govacs.orgacs.org

Mechanistic Investigations of Complex Transformations

The synthesis of complex molecules containing the this compound moiety often involves sophisticated, palladium-catalyzed cross-coupling reactions. Mechanistic studies of these transformations are crucial for optimizing reaction conditions and yields.

For instance, the synthesis of a GABA α2/3 agonist involved a key regioselective palladium-catalyzed coupling of an imidazo[1,2-a]pyrimidine (B1208166) derivative with 5'-chloro-4,2'-difluorobiphenyl-2-carbonitrile, a structurally related compound. researchgate.net The efficiency of this complex C-C bond formation was found to be highly dependent on the choice of solvent, ligand, and additives, highlighting the intricate mechanics of the catalytic cycle. researchgate.net

Mechanistic studies on related systems, such as the rhodium-catalyzed asymmetric synthesis of α-tertiary amines, often involve detailed experimental and computational investigations to understand the reaction pathways. nih.gov These studies might probe possibilities like dynamic kinetic asymmetric transformation (DYKAT) processes and elucidate the role of intermediates like π-allyl complexes in determining selectivity. nih.gov Similarly, understanding the hydroamination of alkenes catalyzed by copper hydride (CuH) has been advanced by mechanistic studies that investigate the role of modified amine transfer reagents in preventing nonproductive side reactions. nih.gov While not directly studying this compound, these investigations into the mechanisms of C-N and C-C bond formations provide a framework for understanding and predicting the reactivity of this and related complex amines in catalyzed reactions.

Elucidation of Reaction Intermediates

The identification of transient species is crucial for understanding the reaction mechanisms of this compound. While specific studies isolating or directly observing intermediates for this particular compound are not prevalent in the reviewed literature, the expected intermediates can be inferred from well-established reactions of aromatic amines.

Diazonium Salts: Key Reactive Intermediates

The most significant reaction pathway for primary aromatic amines like this compound is diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form an arenediazonium salt. organic-chemistry.orgiitk.ac.in This diazonium salt is a critical and highly reactive intermediate.

The mechanism for the formation of the 4',2-Difluorobiphenyl-5-diazonium salt would proceed as follows:

Formation of the nitrosonium ion (N≡O⁺) from nitrous acid in the acidic medium. masterorganicchemistry.com

Nucleophilic attack of the amino group of this compound on the nitrosonium ion to form an N-nitrosamine. masterorganicchemistry.com

A series of proton transfers and subsequent loss of a water molecule leads to the formation of the stable diazonium ion (Ar-N₂⁺), where 'Ar' is the 4',2-Difluorobiphenyl-5-yl group. masterorganicchemistry.com

The resulting 4',2-Difluorobiphenyl-5-diazonium salt is an intermediate that is typically not isolated and is used directly in subsequent reactions. organic-chemistry.org Its stability is greater than that of aliphatic diazonium salts but it is still highly reactive, readily losing dinitrogen gas (N₂), which is an excellent leaving group. masterorganicchemistry.com

Aryl Radicals in Sandmeyer-Type Reactions

The diazonium salt intermediate is the gateway to a variety of transformations, including the Sandmeyer reaction, which allows for the replacement of the amino group with halides, cyanide, and other nucleophiles. wikipedia.orgnih.gov The mechanism of the Sandmeyer reaction itself involves further short-lived intermediates. It is widely accepted to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org

The key steps involving intermediates are:

Single-Electron Transfer: The copper(I) catalyst (e.g., CuCl, CuBr) donates a single electron to the diazonium salt. masterorganicchemistry.comwikipedia.org

Formation of an Aryl Radical: This electron transfer leads to the loss of N₂ gas and the formation of a highly reactive 4',2-Difluorobiphenyl-5-yl radical. masterorganicchemistry.comwikipedia.org The detection of biaryl byproducts in similar reactions supports the existence of this aryl radical intermediate. wikipedia.org

Nucleophile Transfer: The aryl radical then abstracts a halogen or other nucleophile from the now copper(II) species, regenerating the copper(I) catalyst and forming the final product. wikipedia.org

Therefore, in the transformation of this compound via a Sandmeyer reaction, the diazonium salt and the corresponding aryl radical are the principal, albeit transient, intermediates.

Kinetic Studies and Reaction Rate Determination

Kinetic investigations of analogous reactions provide a framework for what would be expected. For instance, kinetic studies of Sandmeyer reactions of other aromatic amines have been performed, typically showing the reaction order with respect to the diazonium salt and the copper(I) catalyst. researchgate.net

Illustrative Data for Analogous Reactions

To illustrate the type of data obtained from such studies, the table below shows hypothetical kinetic data for a Sandmeyer reaction, based on studies of other arenediazonium salts. researchgate.net This data is for illustrative purposes and does not represent actual experimental results for this compound.

Reaction ParameterValue
ReactionSandmeyer Bromination
ReactantArenediazonium Salt
CatalystCopper(I) Bromide
Order in [Arenediazonium Salt]1
Order in [Cu(I)]1
Rate LawRate = k[Arenediazonium Salt][Cu(I)]
Rate Constant (k) at 298 K(Value would be determined experimentally)
Activation Energy (Ea)(Value would be determined experimentally)

A thorough kinetic study of the reactions of this compound would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions. Techniques such as UV-Vis spectroscopy could be employed to follow the concentration of the diazonium salt, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) could track the formation of the final product. Such studies would allow for the determination of the rate law, the rate constant (k), and the activation energy (Ea), providing quantitative insight into the reactivity of this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 ,2 Difluorobiphenyl 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 4',2-Difluorobiphenyl-5-amine, offering precise information about the hydrogen, carbon, and fluorine atoms.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide foundational information on the molecular skeleton. In a typical ¹H NMR spectrum of a related compound like 2,4-difluoro-N-phenylaniline, aromatic protons resonate in the downfield region, generally between 6.5 and 7.5 ppm. rsc.org The amine (NH₂) protons would be expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The integration of these signals corresponds to the number of protons in a given environment.

¹³C NMR spectroscopy complements the proton data by detailing the carbon framework. Aromatic carbons typically appear in the 110-160 ppm range. Carbons directly bonded to fluorine exhibit splitting due to C-F coupling, which is a key diagnostic feature. rsc.org For instance, the carbon atom C-2' bearing a fluorine atom would show a large one-bond coupling constant (¹JCF), while carbons two or three bonds away would show smaller coupling constants (²JCF, ³JCF). The carbon atom C-5, attached to the amine group, would be shifted upfield compared to the other aromatic carbons due to the electron-donating effect of the amine group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom NMR Type Predicted Chemical Shift (ppm) Expected Multiplicity
Aromatic Protons¹H6.5 - 7.8Doublet, Triplet, Multiplet
Amine Protons (NH₂)¹H3.5 - 5.0 (variable)Broad Singlet
Aromatic Carbons¹³C105 - 165Singlet, Doublet (due to C-F coupling)
C-F Carbons¹³C150 - 165Doublet (large ¹JCF)
C-NH₂ Carbon¹³C140 - 150Singlet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons on both the aminophenyl and difluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for the direct assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range connectivities (typically 2-3 bonds) between protons and carbons. nih.gov It reveals correlations between protons and carbons that are not directly bonded, which is essential for establishing the connection between the two aromatic rings (the biphenyl (B1667301) linkage) and confirming the positions of the substituents (fluorine and amine groups) on each ring. For example, correlations would be expected between protons on one ring and the quaternary carbon of the other ring at the biphenyl linkage.

Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environment Assessment

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. nih.gov The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe. alfa-chemistry.com

The two fluorine atoms (at the 2- and 4'-positions) are in distinct chemical environments and would therefore give rise to two separate signals in the ¹⁹F NMR spectrum. The chemical shifts for fluorine on aromatic rings can vary significantly depending on the other substituents. For difluorobiphenyl compounds, these shifts are typically observed in the range of -110 to -140 ppm relative to a standard like CFCl₃. spectrabase.comspectrabase.com Furthermore, these signals would likely appear as complex multiplets due to coupling with nearby protons (H-F coupling) and potentially with each other through space if the conformation allows.

Variable-Temperature NMR for Conformational Dynamics

The two aromatic rings in biphenyl systems are not coplanar due to steric hindrance, and they can rotate relative to each other around the central carbon-carbon single bond. This rotation can be restricted, especially with substituents in the ortho positions, a phenomenon known as atropisomerism. nih.gov

Variable-temperature (VT) NMR spectroscopy is a powerful method to study these dynamic processes. scielo.br At low temperatures, the rotation around the C-C bond between the two rings may be slow on the NMR timescale. mdpi.com This restricted rotation can lead to the appearance of distinct signals for atoms that would be equivalent if the rotation were fast. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barrier to rotation and gain insight into the conformational stability of the molecule. scielo.brethz.ch

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. intertek.comrtilab.com The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorption bands include:

N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amine group. orgchemboulder.com

Aromatic C-H Stretching: Sharp absorption bands typically appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically strong and found in the 1250-1340 cm⁻¹ range. orgchemboulder.com

C-F Stretching: The carbon-fluorine bonds will produce strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region of the spectrum.

N-H Bending: The bending vibration for the primary amine group is expected around 1580-1650 cm⁻¹. orgchemboulder.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aromatic C=CRing Stretch1450 - 1600Medium-Strong
Aromatic C-NStretch1250 - 1340Strong
Aromatic C-FStretch1100 - 1300Strong
Amine (N-H)Bend1580 - 1650Medium

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a powerful analytical tool, providing complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This often allows for the observation of non-polar bond vibrations that are weak or absent in IR spectra, such as the C-C stretching modes within the biphenyl framework.

For this compound, the Raman spectrum is expected to be characterized by several key vibrational modes. The biphenyl core gives rise to a strong peak around 1280 cm⁻¹, corresponding to the inter-ring C-C stretching. The presence and position of other C-C-C bending modes can be indicative of the substitution pattern, as seen in analogous studies of chlorobiphenyls. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the symmetric and asymmetric N-H stretching of the primary amine group would appear in the 3300-3500 cm⁻¹ region. Vibrations associated with the carbon-fluorine bonds (C-F) are also expected, typically in the 1100-1300 cm⁻¹ range. A detailed interpretation, often supported by computational methods like Density Functional Theory (DFT), is necessary for precise assignment of all vibrational modes.

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretch ~3450 Medium
N-H Symmetric Stretch ~3350 Medium
Aromatic C-H Stretch 3050 - 3100 Strong
Biphenyl C-C Inter-ring Stretch ~1280 Strong
C-F Stretch 1100 - 1300 Strong
Aromatic Ring Breathing Modes 1000 - 1600 Medium-Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (formula: C₁₂H₉F₂N), the theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated. This precise measurement allows for the unambiguous confirmation of its elemental composition, distinguishing it from any potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: HRMS Data for Protonated this compound

Species Elemental Formula Theoretical Exact Mass (m/z)

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure.

The fragmentation of protonated this compound is expected to follow pathways characteristic of aromatic amines and fluorinated compounds. A primary fragmentation event would likely be the α-cleavage leading to the loss of ammonia (B1221849) (NH₃) or an amino radical (•NH₂). Subsequent fragmentations could involve the cleavage of the biphenyl C-C bond, yielding fluorophenyl or aminofluorophenyl cations. The loss of neutral molecules such as hydrogen fluoride (B91410) (HF) is also a plausible pathway due to the presence of fluorine atoms.

Table 3: Proposed Key Fragments in the MS/MS Spectrum of [this compound+H]⁺

Proposed Fragment Ion Neutral Loss Theoretical m/z
[C₁₂H₉F₂]⁺ NH₃ 189.0667
[C₁₂H₈F]⁺ NH₃ + HF 169.0605
[C₆H₅F₂N]⁺ C₆H₄ 128.0357

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray diffraction analysis of a suitable single crystal of this compound would yield precise measurements of all geometric parameters. The C-C bond lengths within the aromatic rings are expected to be in the range of 1.37–1.40 Å. The C-F bond length is typically around 1.35 Å, and the C-N bond of the amine group is expected to be approximately 1.40 Å.

A critical parameter in biphenyl derivatives is the torsion (dihedral) angle between the two phenyl rings. Due to steric hindrance from the ortho-fluorine atom, the two rings are not expected to be coplanar. This twist angle significantly influences the molecule's electronic properties and conformation. Data from analogous structures, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, show how ortho-substituents dictate molecular planarity and conformation.

Table 4: Expected Molecular Geometry Parameters from X-ray Crystallography (based on analogous structures)

Parameter Description Expected Value
C-C (aromatic) Bond length within phenyl rings 1.37 - 1.40 Å
C-C (biphenyl) Bond length connecting the rings ~1.49 Å
C-F Carbon-Fluorine bond length ~1.35 Å
C-N Carbon-Nitrogen bond length ~1.40 Å
C-C-C (aromatic) Bond angle within phenyl rings ~120°
C1-C1'-C2' Bond angle at the biphenyl linkage ~121°

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, the primary amine group is a strong hydrogen bond donor, while the fluorine atoms and the nitrogen atom itself can act as hydrogen bond acceptors.

Table 5: Potential Intermolecular Interactions in the Crystal Structure

Interaction Type Donor Acceptor Significance
Hydrogen Bond N-H N Primary structural motif formation
Hydrogen Bond N-H F Directional packing influence
Weak Hydrogen Bond C-H F Stabilization of packing

Conformational Analysis in the Crystalline State

The defining conformational feature of biphenyl systems is the torsional or dihedral angle between the two phenyl rings. In the crystalline state, fluorinated biphenyls exhibit a range of dihedral angles, largely dictated by the position and nature of the substituents. For instance, the crystal structure of 2,2'-difluorobiphenyl (B165479) reveals a syn-conformation, with the two fluorine atoms on the same side, and a dihedral angle of approximately 58° between the ring normals. researchgate.net This non-planar arrangement is a common feature in ortho-substituted biphenyls, arising from the steric hindrance between the substituents.

In a study of novel difluorinated biphenyl compounds, single-crystal X-ray diffraction (SC-XRD) analysis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone revealed dihedral angles of 39.4° and -38.5°, respectively. nih.govacs.org These values underscore the twisted nature of the biphenyl core in the solid state. The conformation is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogens and other substituents, which favors a twisted conformation. The presence of fluorine atoms can further influence this balance through electrostatic interactions.

Interactive Table: Representative Dihedral Angles in Fluorinated Biphenyls

Compound Dihedral Angle (°) Crystal System Space Group Reference
2,2'-Difluorobiphenyl ~58 - - researchgate.net
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl 39.4 Monoclinic P21/c nih.govacs.org

Addressing Crystallographic Challenges in Fluorinated Systems

The determination of crystal structures for fluorinated organic compounds, including derivatives of this compound, presents a unique set of challenges that require careful consideration during crystallographic analysis. These challenges stem from the specific physicochemical properties of the fluorine atom and its influence on intermolecular interactions and crystal packing.

One of the primary difficulties is obtaining single crystals of sufficient quality for X-ray diffraction. nih.gov The introduction of fluorine can alter the solubility and crystallization behavior of a molecule in unpredictable ways. Fluorinated compounds often exhibit weak intermolecular interactions, which can lead to the formation of poorly ordered crystals, thin plates, or needles that are unsuitable for diffraction experiments. nih.gov

A significant crystallographic challenge specific to fluorinated systems is the potential for positional disorder of the fluorine atoms within the crystal lattice. researchgate.net Fluorine's van der Waals radius is similar to that of hydrogen, and it can sometimes be disordered over multiple positions, especially if it is part of a flexible group or if there are multiple low-energy conformations present in the crystal. This disorder can complicate the refinement of the crystal structure and reduce the accuracy of the determined molecular geometry.

Furthermore, the high electronegativity and low polarizability of fluorine can lead to weak and non-conventional intermolecular interactions, such as C–H···F and F···F contacts. Accurately modeling these interactions is crucial for understanding the crystal packing, but it can be challenging. The electron density of fluorine is tightly held, which can make it difficult to precisely locate the atomic center during crystallographic refinement.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray diffraction data to aid in structure elucidation and to better understand the observed conformations and intermolecular interactions. nih.gov However, accurately modeling fluorinated systems with DFT can also be challenging, as standard functionals may not adequately describe the non-covalent interactions involving fluorine. uit.no This necessitates the use of specialized functionals or correction schemes to obtain reliable theoretical results that complement the experimental data.

Overcoming these challenges often requires a combination of meticulous crystallization screening, the use of high-intensity X-ray sources (such as synchrotrons) for weakly diffracting crystals, and sophisticated data analysis and computational modeling techniques.

Interactive Table: Common Crystallographic Challenges in Fluorinated Systems

Challenge Description Potential Impact on Analysis Mitigation Strategies
Crystal Quality Difficulty in growing single crystals of adequate size and quality. nih.gov Inability to collect high-resolution diffraction data. Extensive crystallization screening, use of various solvents and techniques (e.g., slow evaporation, vapor diffusion).
Positional Disorder Fluorine atoms may occupy multiple positions in the crystal lattice. researchgate.net Increased uncertainty in atomic positions and molecular geometry. Low-temperature data collection, careful refinement of disorder models.
Weak Intermolecular Interactions Fluorine's properties can lead to weak and complex packing forces. Difficulty in predicting and modeling crystal packing. High-resolution data collection, detailed analysis of intermolecular contacts, computational modeling.
Refinement Issues The high electronegativity of fluorine can affect the electron density modeling. Inaccurate bond lengths and angles involving fluorine. Use of appropriate scattering factors, careful refinement of atomic displacement parameters.

Computational and Theoretical Investigations of 4 ,2 Difluorobiphenyl 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. edu.krd DFT calculates the electronic structure of a molecule based on its electron density, providing a wealth of information about its geometry, stability, and reactivity. nih.gov Functionals like B3LYP combined with basis sets such as 6-311G or 6-31G(d,p) are commonly employed for these types of investigations. nih.govresearchgate.net

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nih.govarxiv.org This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

While specific optimized geometrical parameters for 4',2-Difluorobiphenyl-5-amine are not documented in the searched literature, a DFT study on a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, confirmed a non-planar structure. researchgate.net

Interactive Data Table: Expected Geometrical Parameters Note: This table is illustrative and contains placeholder values to demonstrate how data from a geometry optimization of this compound would be presented. Actual values would require a specific DFT calculation.

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value
Bond Length C (Ring 1)C (Ring 2)--~1.49 Å
Bond Length CN (Amine)--~1.40 Å
Bond Length CF--~1.35 Å
Bond Angle CCN (Amine)-~120°
Dihedral Angle CCCC> 0° (Non-planar)
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and signifies the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. edu.krd

For this compound, the HOMO is expected to be localized primarily on the amine group and the adjacent phenyl ring due to the electron-donating nature of the nitrogen lone pair. The LUMO would likely be distributed across the biphenyl (B1667301) system's π-antibonding orbitals.

Interactive Data Table: Illustrative FMO Energy Values Note: The following data is hypothetical. Actual values would be obtained from a specific DFT calculation.

OrbitalEnergy (eV)Description
HOMO -5.50Electron-donating capacity
LUMO -1.20Electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.30Kinetic stability & reactivity
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. thaiscience.inforesearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be expected around the electronegative fluorine and nitrogen atoms, identifying them as likely sites for interaction with electrophiles. Regions of positive potential (blue) would be anticipated around the hydrogen atoms of the amine group, making them susceptible to nucleophilic attack. The aromatic rings would likely show a mix of neutral and slightly negative potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds, lone pairs, antibonds). mpg.dewisc.edu This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation.

Interactive Data Table: Representative NBO Second-Order Perturbation Analysis Note: This table presents hypothetical interactions for this compound to illustrate the output of an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C) Ring 1~20-40n → π* (Resonance)
σ (C-H)σ* (C-C)~1-5σ → σ* (Hyperconjugation)
LP (1) Fσ* (C-C) Ring 2~2-6n → σ* (Hyperconjugation)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules. nih.gov It is widely used to simulate electronic absorption spectra, such as UV-Visible spectra, by predicting the vertical excitation energies (corresponding to absorption wavelengths, λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.netekb.egrsc.org

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the delocalized biphenyl aromatic system. The presence of the amine group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted biphenyl.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. Density Functional Theory (DFT) is a commonly employed method for these predictions. aps.orgtandfonline.com

Calculated NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies through computational methods is a standard practice in chemical research. nih.govnih.gov For a molecule like this compound, calculations would typically involve:

Geometry Optimization: First, the molecule's three-dimensional structure is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). tandfonline.comresearchgate.net

NMR Calculations: Using the optimized geometry, NMR shielding tensors are calculated, often with the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicting ¹⁹F NMR shifts can be particularly challenging due to the high electron density around the fluorine atom, often requiring specialized methods or basis sets for accuracy. nih.govnih.gov

Vibrational Frequency Calculations: At the same level of theory, a frequency calculation is performed. This provides the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These calculated frequencies can be compared to experimental IR and Raman spectra. nih.gov

However, no published studies containing calculated NMR chemical shifts or vibrational frequencies specifically for this compound were found.

Resolution of Discrepancies between Experimental and Computational Results

Discrepancies between calculated and experimental spectra are common and can arise from several factors. aps.org Resolving these differences is a crucial part of chemical analysis:

Environmental Effects: Calculations are often performed on a single molecule in the gas phase, whereas experiments are conducted in solution or the solid state. Solvent effects and intermolecular interactions can significantly alter spectroscopic properties. jocpr.com

Methodological Limitations: The choice of DFT functional and basis set can impact the accuracy of the prediction. aps.orgnih.gov Sometimes, results from different computational methods must be compared to find the best fit with experimental data.

Structural and Conformational Issues: If the calculated structure does not accurately represent the true molecular conformation, the predicted spectra will be inaccurate. For flexible molecules like biphenyls, multiple low-energy conformers might exist, and the calculated spectrum should be a weighted average.

Anharmonicity: Calculated frequencies are typically based on the harmonic oscillator approximation, while real molecular vibrations are anharmonic. This often leads to a systematic overestimation of calculated vibrational frequencies. nih.gov

Without both experimental data and computational results for this compound, a discussion on resolving discrepancies is purely hypothetical.

Theoretical Frameworks for Reactivity Prediction and Mechanistic Understanding

Theoretical models are essential for predicting how a molecule will react and for understanding the step-by-step mechanism of a chemical transformation.

Hard and Soft Acids and Bases (HSAB) Theory in Halogenated Systems

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative framework used to explain and predict the outcomes of chemical reactions. wikipedia.org It classifies chemical species as "hard," "soft," or "borderline." adichemistry.com

Hard acids/bases are small, highly charged, and not easily polarizable.

Soft acids/bases are large, have a low charge state, and are highly polarizable. nih.gov

The core principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. adichemistry.com In a halogenated system like this compound, the different atoms and functional groups can be classified:

The amine group (-NH₂) would act as a Lewis base. The nitrogen atom is a relatively hard base.

The fluorine atoms are highly electronegative.

The aromatic rings can act as soft bases.

This theory could be used to predict, for example, the preferred site of electrophilic attack or coordination with metal ions. However, no specific application of HSAB theory to this compound has been documented.

Reaction Pathway Mapping and Transition State Characterization

To understand a chemical reaction's mechanism in detail, computational chemists map the potential energy surface (PES) that connects reactants to products. This involves:

Locating Stationary Points: Identifying the energy minima corresponding to reactants, products, and any intermediates.

Finding Transition States: Locating the first-order saddle points on the PES, which represent the energy maxima along the reaction coordinate. This is the transition state (TS).

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction's activation energy, which is related to the reaction rate.

Automated reaction route mapping methods can be used to explore complex reaction networks without prior assumptions about the mechanism. rsc.org This level of detailed mechanistic study has not been published for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would allow for the investigation of:

Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can study the specific interactions, such as hydrogen bonding between the amine group and the solvent. jocpr.comdovepress.com This provides insight into solvation structure and dynamics. nih.gov

Thermodynamic Properties: Simulations can be used to calculate macroscopic properties like density and diffusion coefficients. mdpi.com

Despite the utility of this technique for understanding the behavior of molecules in a condensed phase, no specific molecular dynamics simulation studies on this compound have been reported in the searched literature.

Applications and Functionalization Strategies of 4 ,2 Difluorobiphenyl 5 Amine in Advanced Chemical Synthesis

Role as a Precursor and Building Block in Organic Synthesis

The presence of the amine group and the fluorinated biphenyl (B1667301) structure allows for a multitude of chemical transformations, establishing 4',2-Difluorobiphenyl-5-amine as a key intermediate in the construction of intricate molecular architectures. The strategic placement of fluorine atoms can significantly influence the reactivity and properties of the resulting molecules.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The amine functionality of this compound is a reactive handle for the construction of nitrogen-containing heterocyclic compounds. These heterocyclic systems are core structures in many pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of these complex systems often involves cyclization reactions where the amine group participates in ring formation. For instance, it can be a precursor in the synthesis of pyrimidine derivatives, which are known to possess a wide range of biological activities. The synthesis of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine highlights the utility of this amine in creating complex heterocyclic scaffolds. researchgate.net

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems also benefits from precursors like this compound. Ring-forming reactions are fundamental to the synthesis of these compounds, and the amine group can be transformed into other functionalities to facilitate such cyclizations. nih.gov

Incorporation into Diverse Organic Frameworks and Scaffolds

The biphenyl structure of this compound provides a rigid and well-defined scaffold that can be integrated into larger molecular frameworks. This is particularly relevant in the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Amine-functionalized ligands are crucial in the synthesis of MOFs with enhanced properties for applications such as gas separation and catalysis. nih.govrsc.org The amine group can coordinate to metal centers or act as a site for post-synthetic modification.

In COFs, which are constructed from organic building blocks, amine-containing monomers are used to form stable linkages, such as imine bonds. nih.gov The incorporation of fluorinated building blocks like this compound can impart desirable properties to the resulting frameworks, including improved thermal and chemical stability.

Below is an interactive table summarizing the role of amine-functionalized building blocks in the synthesis of organic frameworks.

Framework TypeRole of Amine FunctionalityResulting PropertiesRepresentative Linkages
Metal-Organic Frameworks (MOFs)Ligand for metal coordination, site for post-synthetic modificationEnhanced gas sorption, catalytic activityCoordination bonds
Covalent Organic Frameworks (COFs)Monomer for framework constructionHigh porosity, thermal stabilityImine, Azine, Hydrazone

Development of Advanced Materials Precursors

The unique combination of a rigid biphenyl core, reactive amine functionality, and the presence of fluorine atoms makes this compound an attractive monomer for the synthesis of high-performance polymers.

Monomer for Functional Polymers (e.g., Polyimides, Polyamides)

Aromatic diamines are essential monomers for the production of high-performance polymers like polyimides and polyamides. These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. This compound can be utilized as a diamine monomer, or a precursor to one, in polycondensation reactions with dianhydrides or diacid chlorides to yield polyimides and polyamides, respectively.

The introduction of fluorine atoms into the polymer backbone can enhance several properties, including:

Solubility: Fluorinated polymers often exhibit improved solubility in organic solvents, which facilitates processing. nih.gov

Dielectric Properties: Fluorination can lower the dielectric constant of the material, making it suitable for microelectronics applications.

The synthesis of soluble poly(amide-imide)s from diamide-diamine monomers demonstrates the utility of amine-containing building blocks in creating processable high-performance polymers. nih.gov

Components in Conjugated Polymers for Optoelectronic Applications

While not extensively documented for this compound itself, related fluorinated aromatic amines are employed in the synthesis of conjugated polymers for optoelectronic applications. The electronic properties of the biphenyl system, modified by the electron-withdrawing fluorine atoms, can be harnessed in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amine group provides a convenient point for polymerization, often through cross-coupling reactions.

Ligand Design and Coordination Chemistry

The amine group in this compound can act as a ligand, coordinating to metal centers to form metal complexes. The field of coordination chemistry relies on the design and synthesis of ligands to control the properties and reactivity of metal ions. digitellinc.comnih.gov

The electronic properties of the ligand, influenced by the fluorinated biphenyl backbone, can tune the characteristics of the resulting metal complex. This is crucial in the development of catalysts, where the ligand environment around the metal center dictates its activity and selectivity. While the direct application of this compound in ligand design is not widely reported, the principles of using functionalized amines as ligands are well-established. For example, N-functionalized bis(diaryl/dialkylphosphino)amine-type ligands are versatile in coordination chemistry and have applications in catalysis. nih.govresearchgate.net The fluorinated biphenyl moiety could impart unique steric and electronic effects in such ligand systems.

As a Ligand in Metal Complexes for Catalysis

The structural features of this compound suggest its potential utility as a ligand in the formation of metal complexes for catalytic applications. The amine group provides a primary coordination site for transition metals, while the biphenyl backbone, substituted with fluorine atoms, can significantly influence the electronic and steric properties of the resulting metal complex.

The presence of two fluorine atoms can impart unique characteristics to a catalyst. Fluorine's high electronegativity can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. This electronic effect can be crucial in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. For instance, in gold(I) catalysis, fluorinated JohnPhos-type ligands have been shown to accelerate reactions by creating more reactive organo-gold intermediates.

Furthermore, the biphenyl scaffold itself is a privileged structure in ligand design, often leading to catalysts with high efficiency and selectivity. The rotational barrier around the biphenyl bond can give rise to axial chirality, a key feature in asymmetric catalysis. While this compound is not inherently chiral, its derivatives could be designed to possess this property.

Table 1: Potential Catalytic Applications of Metal Complexes with this compound-based Ligands

Catalytic ReactionPotential Role of the Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck)Modulating electronic properties of the metal center (e.g., Pd, Ni) to enhance catalytic turnover and selectivity.
Asymmetric HydrogenationServing as a scaffold for chiral ligands to induce enantioselectivity in the reduction of prochiral substrates.
C-H Activation/FunctionalizationThe electronic and steric environment provided by the ligand could influence the regioselectivity and efficiency of C-H bond cleavage.

It is important to note that while these applications are theoretically plausible, experimental validation through the synthesis and testing of corresponding metal complexes is necessary to confirm the catalytic efficacy of this compound as a ligand.

Development of Chiral Ligands for Asymmetric Synthesis

The development of novel chiral ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. Axially chiral biphenyls are a prominent class of ligands that have found widespread application in this field. The this compound core could serve as a valuable starting point for the synthesis of new chiral ligands.

By introducing appropriate substituents at the positions ortho to the biphenyl linkage (e.g., the 2- and 2'-positions), restricted rotation can be induced, leading to stable atropisomers. The amine functionality at the 5-position offers a convenient handle for further chemical modification, allowing for the attachment of phosphine (B1218219), amine, or other coordinating groups that are essential for catalytic activity. The fluorine atoms can influence the dihedral angle of the biphenyl system, a critical factor for enantioselectivity in asymmetric catalysis.

The synthesis of such chiral ligands would likely involve a multi-step process, potentially starting with the resolution of a racemic precursor or employing an asymmetric synthesis strategy to establish the axial chirality.

Scaffold for Structure-Driven Chemical Exploration

The this compound scaffold presents an attractive starting point for the rational design of new chemical entities and the exploration of structure-property relationships.

Rational Design of New Chemical Entities based on this compound Core

Rational catalyst design aims to create catalysts with desired properties by systematically modifying their structure. The this compound core offers several avenues for such design. The amine group can be readily functionalized to introduce a wide range of substituents, allowing for the fine-tuning of steric and electronic properties. For example, conversion of the amine to an amide, sulfonamide, or phosphine would dramatically alter its coordinating ability and the properties of any resulting metal complex.

In the context of medicinal chemistry, the fluorinated biphenyl motif is of significant interest. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. The amine group provides a vector for introducing pharmacophoric features or for linking the scaffold to other molecular fragments. Computational modeling could be employed to predict the binding of derivatives to biological targets, guiding the synthesis of new potential therapeutic agents.

Exploration of Structure-Property Relationships in Novel Compounds

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to understanding how chemical structure influences biological activity and physical properties. The this compound scaffold is well-suited for systematic SAR and SPR studies.

By synthesizing a library of derivatives with variations at the amine position and on the aromatic rings, researchers could investigate the impact of these modifications on catalytic performance, biological activity, or material properties. For example, the position and number of fluorine atoms are known to significantly influence the herbicidal activity of halogenated 2,2'-biphenols. Similarly, the electronic effects of substituents on the biphenyl rings could be correlated with the enantioselectivity of a chiral catalyst derived from this scaffold.

Table 2: Key Structural Features of this compound for SAR/SPR Studies

Structural FeaturePotential Influence on Properties
Amine Group (5-position)Coordination to metals, hydrogen bonding, site for derivatization.
Fluorine Atoms (4'- and 2-positions)Electronic effects, metabolic stability, conformational preferences.
Biphenyl CoreRigidity, potential for axial chirality, platform for substituent effects.

Systematic studies of this nature would provide valuable data for the development of predictive models and guide the future design of novel compounds with optimized properties.

Analytical Methodologies for Purity, Impurity Profiling, and Quantitative Analysis of 4 ,2 Difluorobiphenyl 5 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical procedures for pharmaceutical compounds and chemical intermediates. Its high resolving power allows for the effective separation of the main component from a complex mixture of impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile and thermally labile compounds like 4',2-Difluorobiphenyl-5-amine. Reversed-phase HPLC (RP-HPLC) is the preferred mode, utilizing a non-polar stationary phase and a polar mobile phase.

The biphenyl (B1667301) core of the molecule allows for strong retention on specialized stationary phases, such as biphenyl columns, which can offer unique selectivity for aromatic compounds. researchgate.net Standard C18 columns are also commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous component is a critical parameter to control the ionization state of the amine group and achieve optimal peak shape and retention.

For quantitative analysis and purity determination, a stability-indicating HPLC method is developed and validated according to International Council for Harmonisation (ICH) guidelines. This ensures the method is capable of separating the main peak from all potential impurities and degradation products.

Interactive Table 1: Illustrative RP-HPLC Method Parameters for Aminobiphenyl Compounds

ParameterTypical ConditionRationale
Column Biphenyl or C18, 250 mm x 4.6 mm, 5 µmProvides good retention and selectivity for aromatic compounds. researchgate.net
Mobile Phase A 0.01 M Ammonium Acetate, pH 4.2Buffering agent to control ionization and improve peak shape.
Mobile Phase B Acetonitrile/MethanolOrganic modifiers to elute the analyte.
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity. researchgate.net
Detector UV at 276 nmBiphenyl structure provides a strong UV chromophore. researchgate.net
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is the standard technique for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process. dergipark.org.trdergipark.org.tr The direct analysis of amines like this compound by GC can be challenging due to their basicity, which can lead to adsorption on the column and subsequent peak tailing. labrulez.com

To overcome this, specialized columns with base-deactivated surfaces are often used. Alternatively, derivatization of the amine group can be performed to create a less polar and more volatile derivative. For the analysis of residual solvents, headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is the method of choice. bibliotekanauki.pl This technique involves heating the sample in a sealed vial to partition volatile analytes into the headspace, which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the column. dergipark.org.tr

The development and validation of a generic GC-FID method can be used for the quantification of a diverse set of volatile amines and high-boiling point diluents commonly used in synthesis. researchgate.net

Interactive Table 2: Typical Headspace GC-FID Conditions for Residual Solvent Analysis

ParameterTypical ConditionPurpose
Column DB-624 or equivalent, 30 m x 0.53 mm, 3 µmStationary phase suitable for separating common solvents.
Carrier Gas Helium or NitrogenInert gas to carry analytes through the column.
Oven Program Start at 40°C, ramp to 240°CTemperature gradient to elute solvents based on boiling points. dergipark.org.tr
Injector Temp. 140 °CEnsures rapid volatilization of the sample. dergipark.org.tr
Detector Temp. 250 °C (FID)Optimal temperature for the flame ionization detector. dergipark.org.tr
Headspace Vial Temp. 80 °CTo drive volatile solvents into the headspace.
Headspace Loop Temp. 90 °CTo maintain analytes in the gas phase before injection.
Headspace Transfer Line Temp. 100 °CTo prevent condensation during transfer to the GC.

While standard UV and FID detectors are sufficient for quantification, more advanced detection methods are necessary for structural elucidation and confirmation of identity.

UV-Vis Spectroscopy: The aromatic biphenyl structure of this compound contains a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region. researchgate.net A UV-Vis detector, particularly a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, coupled with HPLC is standard for purity analysis. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which can help in peak identification and assessing peak purity. For related aminobiphenyl compounds, optimal detection wavelengths have been identified around 276 nm. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful detection technique that provides information about the molecular weight and structure of analytes. When coupled with a chromatographic system (LC-MS or GC-MS), it is an indispensable tool for impurity identification. nih.gov Electrospray Ionization (ESI) is a common ionization technique for LC-MS analysis of polar compounds like amines, typically forming a protonated molecular ion [M+H]+ in positive ion mode. massbank.eu High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. researchgate.net

Impurity Profiling and Identification

Impurity profiling is the process of identifying and quantifying all impurities present in a substance. nih.gov This is critical as even small amounts of certain impurities can affect the efficacy and safety of a final product.

Impurities that arise during the synthesis are known as by-products. These can include isomers, products of side reactions, or unreacted intermediates. nih.gov When an unknown impurity is detected by HPLC at a level exceeding the identification threshold set by guidelines (e.g., ICH Q3A), its structure must be elucidated.

The first step is often the isolation of the impurity, which can be achieved using techniques like preparative HPLC. Once a sufficient quantity of the pure impurity is obtained, its structure is characterized using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HSQC) provide detailed information about the carbon-hydrogen framework and connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

This multi-technique approach allows for the unambiguous identification of synthetic by-products.

For certain impurities that may be unusually potent or toxic, it is necessary to develop highly sensitive analytical methods to detect them at trace levels. nih.gov This often requires moving beyond standard UV detection.

Pre-column derivatization is a common strategy to enhance detectability. mdpi.com The primary amine group of this compound and its related impurities can be reacted with a tagging agent to form a highly fluorescent derivative. Subsequent analysis by HPLC with a Fluorescence Detector (FLD) can lower the limits of detection (LOD) and quantification (LOQ) significantly compared to UV detection. researchgate.net Reagents such as 4-chloro-7-nitrobenzofurazane (NBD-Cl) are known to react with primary and secondary amines to produce fluorescent products. mdpi.com

Method validation for trace analysis must demonstrate high sensitivity, specificity, and precision at the required low concentration levels.

Spectrophotometric and Titrimetric Methods for Quantitative Determination

The quantitative determination of this compound can be approached through spectrophotometric and titrimetric analyses.

Spectrophotometric Methods: UV-Vis spectrophotometry is a potential method for the quantification of this compound, owing to the presence of the biphenyl chromophore in its structure. The aromatic rings and the amine substituent contribute to the molecule's ability to absorb ultraviolet radiation. The wavelength of maximum absorbance (λmax) for this compound would need to be determined by scanning a dilute solution of the compound in a suitable solvent, such as methanol or ethanol, across a range of UV wavelengths. Quantification is then achieved by creating a calibration curve, plotting absorbance versus concentration, and using the Beer-Lambert law to determine the concentration of unknown samples. While specific spectrophotometric methods for this compound are not extensively detailed in publicly available literature, methods for analogous compounds like 4-aminobiphenyl (B23562) (4-ABP) have been established. For instance, HPLC with UV spectrophotometric detection has been used for 4-ABP, with a reported limit of detection of 6.0 × 10⁻⁶ mol L⁻¹. researchgate.net

Titrimetric Methods: Titrimetric analysis offers a classic and often highly accurate method for the quantification of basic compounds like amines. For this compound, a non-aqueous acid-base titration would be the most suitable approach. The amine group imparts basic properties to the molecule, allowing it to be titrated with a strong acid in a non-aqueous solvent. A common titrant is perchloric acid in glacial acetic acid. The endpoint of the titration can be determined potentiometrically or by using a visual indicator. The choice of solvent is critical to enhance the basicity of the amine and to ensure the solubility of both the analyte and the titrant.

Standardization and Validation of Analytical Procedures

The reliability of any analytical method hinges on its proper standardization and thorough validation. This ensures the method is fit for its intended purpose.

Accuracy, Precision, and Limit of Detection Studies

Validation of the developed analytical procedures for this compound must include a comprehensive evaluation of accuracy, precision, and the limit of detection.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies on samples spiked with a known amount of the analyte. The results are expressed as the percentage recovery.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision between different laboratories.

The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For spectrophotometric methods, LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. The formulas LOD = 3.3σ/S and LOQ = 10σ/S are commonly used, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. researchgate.net

The following tables provide hypothetical validation data for a UV-Vis spectrophotometric method for the quantitative determination of this compound, based on typical performance characteristics for similar analytical methods.

Table 1: Accuracy of the UV-Vis Spectrophotometric Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.599.4
100101.2101.2
120119.099.2

Table 2: Precision of the UV-Vis Spectrophotometric Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
501.21.8
1000.81.3
1500.61.1

Table 3: Linearity and Sensitivity of the UV-Vis Spectrophotometric Method

ParameterValue
Linear Range (µg/mL)5 - 200
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD) (µg/mL)1.5
Limit of Quantitation (LOQ) (µg/mL)4.5

Future Research Directions and Emerging Paradigms in 4 ,2 Difluorobiphenyl 5 Amine Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic protocols is a paramount goal in modern chemistry. For 4',2-Difluorobiphenyl-5-amine, future research will likely focus on minimizing waste, reducing energy consumption, and eliminating hazardous reagents, aligning with the core tenets of green chemistry.

A significant leap towards sustainable synthesis involves the elimination of both catalysts (particularly heavy metals) and volatile organic solvents. Solvent- and catalyst-free reactions offer numerous advantages, including simplified purification, reduced environmental impact, and potentially accelerated reaction rates. Research in this area for syntheses related to this compound could explore thermally induced reactions or methodologies where reactants are activated through direct hydrogen-bond interactions. While traditional methods like the Suzuki or Ullmann couplings are effective for forming the biphenyl (B1667301) scaffold, they often rely on metal catalysts and organic solvents. Future approaches could investigate solid-state reactions or high-temperature neat reactions, which have proven successful for other fluorinated aromatics.

Table 1: Comparison of Synthetic Approaches for Biphenyl Formation

Feature Conventional (e.g., Suzuki Coupling) Emerging (Solvent/Catalyst-Free)
Catalyst Typically Palladium-based None required
Solvent Organic solvents (e.g., Toluene, DMF) None or minimal (neat conditions)
Energy Input Often requires heating Can be thermally or mechanochemically driven
Purification Chromatographic separation often needed to remove catalyst residues Simplified, often involving direct filtration or recrystallization
Green Metric Higher Process Mass Intensity (PMI) Lower PMI, improved atom economy

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for energetic or hazardous reactions. The synthesis of this compound and its precursors could be significantly optimized using flow reactors. For instance, nitration and subsequent reduction steps, which are often part of the synthesis of the amine moiety, can be performed more safely and efficiently in a continuous-flow setup. Furthermore, multi-step sequences can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. This approach has been successfully applied to the synthesis of other complex active pharmaceutical ingredients and could drastically improve the efficiency of producing this compound on an industrial scale.

Table 2: Potential Parameters for a Continuous Flow Synthesis of a Biphenyl Amine

Step Reactor Type Reagents Stream A Reagents Stream B Temperature (°C) Residence Time Potential Advantage
Coupling Packed-Bed Reactor with immobilized catalyst Aryl halide, boronic acid in solvent Base solution 80 - 120 5 - 20 min Reduced catalyst leaching, high throughput
Nitration Microreactor Biphenyl substrate in acid Nitrating agent 0 - 20 < 2 min Enhanced safety, superior temperature control
Reduction Packed-Bed Reactor with H-Cube® type system Nitro-biphenyl in solvent H₂ gas 25 - 80 < 5 min High efficiency, safe handling of H₂

Exploiting Novel Reactivity Modes of Fluorinated Amine Systems

The unique electronic properties conferred by the fluorine atoms and the reactivity of the amine group in this compound open avenues for novel chemical transformations that are not accessible to their non-fluorinated counterparts.

Visible-light photocatalysis has emerged as a powerful tool for forging C-C and C-heteroatom bonds under exceptionally mild conditions. For fluorinated systems, photocatalysis can enable reactions that are challenging via traditional methods, such as the direct functionalization of C-F bonds. Research could explore the photocatalytic coupling of this compound with various partners. The amine group itself can act as a reductive quencher in a photocatalytic cycle, facilitating reactions at other parts of the molecule. Similarly, electrocatalysis offers a sustainable, reagent-free method to drive redox reactions. The selective oxidation or reduction of the fluorinated biphenyl system could be precisely controlled by adjusting the electrode potential, enabling late-stage functionalization to create a library of derivatives from a common precursor.

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The amine group of this compound serves as a key handle for such transformations. It can be readily converted into other functional groups, such as an azide, which is a cornerstone of bio-orthogonal chemistry. An azide-functionalized version of the molecule could participate in the Staudinger ligation or copper-free click reactions, allowing it to be attached to biomolecules for imaging or therapeutic purposes. Alternatively, novel bio-orthogonal reactions are being developed that directly target or release amines, which could allow for the "uncaging" of this compound at a specific biological location, a strategy with potential applications in targeted drug delivery. The presence of fluorine can also enhance the stability and modify the pharmacokinetic properties of the resulting bioconjugates.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity, structure, and properties. For a molecule like this compound, computational modeling can provide profound insights that guide experimental work, saving time and resources. DFT calculations can accurately predict molecular geometries, vibrational frequencies for spectroscopic analysis, and electronic properties. By analyzing Frontier Molecular Orbitals (HOMO-LUMO), one can predict the most likely sites for electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can reveal charge distributions and the nature of intramolecular interactions, such as hydrogen bonding or C-F···H interactions, which govern the molecule's conformation and stability. Molecular electrostatic potential (MESP) maps can visualize the electron-rich and electron-poor regions, predicting how the molecule will interact with other reagents or biological targets. These predictive models are crucial for designing more efficient synthetic routes and for the rational design of new derivatives with tailored properties.

Table 3: Predictable Properties of this compound via Computational Modeling

Computational Method Predicted Property Significance
DFT Geometry Optimization Bond lengths, dihedral angles Determines the most stable 3D conformation.
Frequency Calculation IR/Raman spectra Aids in experimental characterization and confirmation of structure.
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energy gap, orbital distribution Predicts chemical reactivity, stability, and sites for reaction.
Natural Bond Orbital (NBO) Analysis Atomic charges, donor-acceptor interactions Elucidates electronic effects of substituents and intramolecular forces.
Molecular Electrostatic Potential (MESP) Electron density surface map Visualizes reactive sites for intermolecular interactions.

Machine Learning and AI in Reaction Design and Optimization

The synthesis of complex aromatic compounds like this compound and its derivatives often involves multi-step processes requiring extensive optimization of reaction conditions. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate the vast parameter space of chemical reactions, enhancing efficiency and enabling the discovery of novel synthetic routes. whiterose.ac.ukazolifesciences.com

ML algorithms can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal conditions (e.g., catalyst, solvent, temperature), and even propose entirely new reaction pathways. chemrxiv.orggithub.io For a molecule like this compound, which is typically synthesized via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling), ML models could significantly reduce the empirical effort required for optimization. By analyzing factors like ligand choice, base, solvent, and temperature, these models can predict the combination most likely to maximize yield and purity. chemrxiv.org This data-driven approach moves beyond traditional one-variable-at-a-time optimization, allowing for a more holistic and rapid exploration of the reaction landscape. azolifesciences.com

An interactive table illustrating the potential application of ML models in optimizing the synthesis of this compound is presented below.

ML Model Type Input Data Predicted Output Potential Impact on Synthesis
Random Forest / Gradient Boosting Reactant structures, catalyst, ligand, base, solvent, temperatureReaction yield (%)Rapid identification of high-yield conditions from a discrete set of options.
Neural Networks (DNN) Fingerprints or graph representations of all reactants and reagentsYield, selectivity, side productsCaptures complex, non-linear relationships to fine-tune conditions and minimize impurities.
Bayesian Optimization Previous experimental results (conditions and yields)Next set of experimental conditions to tryIntelligently guides experimentation to find the optimal conditions in the fewest steps.
Natural Language Processing (NLP) Chemical literature and patentsNovel synthetic routes, alternative starting materialsMines vast textual data to uncover unprecedented or overlooked methods for synthesis.

High-Throughput Virtual Screening for Material Discovery

High-throughput virtual screening (HTVS) leverages computational power to evaluate vast libraries of virtual compounds for specific properties before they are ever synthesized. This in silico approach dramatically accelerates the discovery of new materials by identifying the most promising candidates for targeted applications. chemrxiv.org The this compound scaffold is an ideal candidate for inclusion in such virtual libraries due to the desirable properties imparted by the fluorinated biphenyl unit, such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net

Using computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), HTVS can predict a range of properties for hypothetical materials derived from this compound. For instance, libraries of virtual polymers incorporating this amine could be screened for gas permeability and selectivity, identifying candidates for advanced gas separation membranes. researchgate.netuva.es Similarly, its potential use in electronic materials could be explored by screening for properties like HOMO-LUMO gaps, charge mobility, and dielectric constants. This pre-synthesis evaluation allows researchers to focus laboratory efforts exclusively on molecules with the highest predicted performance, saving significant time and resources. researchgate.net

The following table outlines potential applications for HTVS using this compound as a core structure.

Target Application Screened Properties Computational Method Potential Outcome
Gas Separation Membranes Gas permeability (CO₂, CH₄, N₂), selectivity, fractional free volumeMolecular Dynamics (MD), Grand Canonical Monte Carlo (GCMC)Identification of novel polyimide or polymer structures for efficient carbon capture or natural gas purification. uva.es
Organic Electronics HOMO/LUMO energies, charge transport characteristics, exciton (B1674681) binding energyDensity Functional Theory (DFT), Time-Dependent DFT (TD-DFT)Discovery of new host materials for OLEDs or organic semiconductors.
High-Performance Polymers Glass transition temperature (Tg), thermal stability, mechanical modulusMD simulations, Quantitative Structure-Property Relationship (QSPR)Design of advanced thermoplastics with superior heat and chemical resistance. researchgate.net
Liquid Crystals Molecular shape anisotropy, nematic phase stability, clearing pointDFT, MD simulationsDevelopment of new liquid crystal materials with specific mesomorphic properties. researchgate.net

Interdisciplinary Research with this compound as a Core Structure

The versatility of the this compound structure makes it a compelling platform for interdisciplinary research, bridging the gap between traditional organic synthesis and the fields of polymer science and supramolecular chemistry.

Integration into Advanced Polymer Architectures

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and solubility while lowering the dielectric constant and moisture absorption. man.ac.uk Fluorinated amines, and specifically fluorinated biphenyl diamines, are key monomers in the synthesis of high-performance aromatic polyimides. researchgate.netuva.es

This compound, or its diamine derivatives, can serve as a crucial monomer for creating novel polyimides, polyamides, and other advanced polymer architectures. The specific 4',2-difluoro substitution pattern introduces a significant twist in the biphenyl unit, which can disrupt polymer chain packing. researchgate.net This disruption can increase the fractional free volume within the polymer matrix, a key characteristic for enhancing gas permeability in membrane applications. researchgate.net The amine group provides a reactive handle for polymerization, allowing it to be integrated into various polymer backbones through reactions with dianhydrides, diacyl chlorides, or other difunctional monomers. Research in this area would focus on synthesizing a range of polymers and copoloymers to systematically study how the inclusion of the this compound unit affects the material's bulk properties, such as gas transport, thermal degradation, and mechanical strength.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects. tue.nl The design of molecules that can spontaneously organize into larger, well-defined structures—a process known as self-assembly—is a cornerstone of this field. mdpi.com

This compound possesses all the necessary features to act as a versatile building block, or "tecton," for supramolecular assembly.

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, capable of forming directional interactions that can guide assembly. researchgate.net

π–π Stacking: The two aromatic rings of the biphenyl system can engage in π–π stacking interactions, providing another force to drive the organization of molecules.

Dipolar and Halogen Interactions: The highly electronegative fluorine atoms create specific dipole moments and can potentially participate in weaker, directional halogen bonding, offering further control over the final architecture.

By modifying the core structure—for example, by adding long alkyl chains to create amphiphiles or by attaching other functional groups—researchers could guide the self-assembly of this compound derivatives into complex architectures like nanofibers, vesicles, or organogels. nih.gov These ordered materials could find applications in areas ranging from drug delivery to molecular electronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.